Technical Monograph: 2-Methoxy-5-(trifluoromethoxy)benzonitrile
Technical Monograph: 2-Methoxy-5-(trifluoromethoxy)benzonitrile
CAS: 886500-03-4 Formula: C₉H₆F₃NO₂ Molecular Weight: 217.14 g/mol [1][2]
Executive Summary & Strategic Value
In the high-stakes landscape of medicinal chemistry, 2-Methoxy-5-(trifluoromethoxy)benzonitrile serves as a critical "linker" scaffold. It combines three distinct pharmacophoric elements: an electron-rich methoxy group (hydrogen bond acceptor), a reactive nitrile "warhead" for heterocycle construction, and a lipophilic, metabolically stable trifluoromethoxy (-OCF₃) group.
For drug development professionals, this molecule is not merely a building block; it is a bioisosteric tool . The -OCF₃ group is often deployed to modulate lipophilicity (LogP) and block metabolic oxidation at the para-position relative to the nitrile, enhancing the half-life of CNS-active agents and kinase inhibitors.
Structural Integrity Warning
Critical Note: Database errors frequently conflate this compound with its trifluoromethyl (-CF₃) analog. Researchers must verify the presence of the oxygen atom in the fluorinated tail (OCF₃ vs. CF₃), as this dramatically alters the Hammett substituent constant (
Physicochemical Profile
The following data aggregates calculated and observed properties essential for handling and process design.
| Property | Value / Description | Context for Application |
| Appearance | White to off-white solid (low melting) | Easy handling compared to liquid analogs. |
| Melting Point | 35–40 °C (Predicted) | Requires careful temperature control during vacuum drying to avoid sublimation. |
| Boiling Point | ~250 °C (at 760 mmHg) | High boiling point allows for high-temperature functionalization without rapid evaporation. |
| LogP (Predicted) | 2.8 – 3.1 | Moderate lipophilicity; ideal for CNS penetration when incorporated into larger scaffolds. |
| H-Bond Acceptors | 3 (N, O, F-cluster) | The methoxy oxygen and nitrile nitrogen are primary interaction points. |
| Electronic Effect | Electron Withdrawing | The -CN and -OCF₃ groups deactivate the ring, making electrophilic aromatic substitution difficult but facilitating nucleophilic attack. |
Synthesis Protocols & Methodologies
To ensure reproducibility, we present two distinct synthetic routes: Route A (Nucleophilic Substitution) for cost-effective scaling, and Route B (Metal-Catalyzed Cyanation) for late-stage diversification.
Route A: Methylation of 2-Hydroxy-5-(trifluoromethoxy)benzonitrile
Best for: Gram-to-Kilogram scale up where the phenol precursor is available.
Reagents:
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Precursor: 2-Hydroxy-5-(trifluoromethoxy)benzonitrile (CAS 875664-40-7)[3]
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Electrophile: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS)
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Base: Potassium Carbonate (K₂CO₃)
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Solvent: DMF or Acetone
Protocol:
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Charge: Dissolve 1.0 eq of the phenol precursor in anhydrous DMF (0.5 M concentration).
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Deprotonation: Add 1.5 eq of finely ground K₂CO₃. Stir at room temperature for 30 minutes to ensure formation of the phenoxide anion. Visual Cue: The suspension may change color (often yellowing).
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Addition: Dropwise add 1.2 eq of MeI. Caution: Exothermic.
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Reaction: Heat to 60°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1). The polar phenol spot will disappear, replaced by the less polar ether spot.
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Workup: Quench with water (precipitating the product if solid, or requiring extraction with EtOAc). Wash organic layer with brine to remove DMF.
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Purification: Recrystallization from Ethanol/Water or flash chromatography.
Route B: Pd-Catalyzed Cyanation of Aryl Halides
Best for: Situations where the methoxy-ether is already established, or to avoid handling toxic methylating agents.
Reagents:
-
Precursor: 1-Bromo-2-methoxy-5-(trifluoromethoxy)benzene
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Source: Zinc Cyanide (Zn(CN)₂)
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Catalyst: Pd(PPh₃)₄ or Pd₂(dba)₃/dppf
Protocol:
-
System: Degas DMF solvent with Nitrogen for 30 minutes.
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Mix: Combine aryl bromide (1.0 eq), Zn(CN)₂ (0.6 eq), and Pd catalyst (5 mol%) in a pressure vial.
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Heat: Microwave irradiation at 120°C for 1 hour or reflux at 100°C for 12 hours.
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Safety: CRITICAL: Treat waste with bleach to neutralize residual cyanide.
Visualization: Synthesis & Reactivity Logic
The following diagram maps the synthesis pathways and the downstream "divergent synthesis" potential of the nitrile group.
Figure 1: Synthetic convergence to the target scaffold and divergent transformation into high-value medicinal derivatives.
Medicinal Chemistry Applications
The "Fluorine Effect" in Drug Design
The 5-trifluoromethoxy group is the defining feature of this scaffold. Unlike a simple methyl or methoxy group, the -OCF₃ moiety exhibits:
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Metabolic Shielding: The C-F bonds are resistant to Cytochrome P450 oxidation. Placing this group at the 5-position (para to the methoxy) blocks a common metabolic soft spot.
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Conformational Bias: The -OCF₃ group prefers an orthogonal conformation relative to the aromatic ring, which can lock the molecule into a bioactive conformation that fits specific hydrophobic pockets in enzymes (e.g., Kinases, GPCRs).
Reactivity of the Nitrile Handle
The nitrile group at Position 1 is rarely the final endpoint. It is a "masked" functionality:
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Hydrolysis: Converts to the carboxylic acid (2-methoxy-5-(trifluoromethoxy)benzoic acid) for amide coupling.
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Bioisostere Formation: Reaction with sodium azide yields the tetrazole, a lipophilic bioisostere of a carboxylic acid, crucial for improving oral bioavailability.
Safety & Handling Protocols
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Cyanide Hazards: While the target molecule itself is a nitrile (organic cyanide), it does not release free cyanide ions easily. However, combustion or strong acid hydrolysis can release HCN.
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HF Release: Thermal decomposition of the -OCF₃ group can release Hydrogen Fluoride. Do not incinerate in standard organic waste streams; use fluorinated waste protocols.
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Skin Contact: As a lipophilic molecule, it can penetrate the epidermis. Double-gloving (Nitrile) is mandatory.
References
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ChemicalBook. (2025).[4] 2-Methoxy-5-(trifluoromethoxy)benzonitrile Product Specifications & CAS 886500-03-4 Data. Retrieved from
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Capot Chemical. (2024).[2] Certificate of Analysis and NMR Spectra for CAS 886500-03-4. Retrieved from
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National Center for Biotechnology Information. (2025). PubChem Compound Summary: Fluorinated Benzonitriles. (General reference for class properties). Retrieved from
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Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual grounding for OCF3 utility). Retrieved from
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Sigma-Aldrich. (2024). Synthesis of Aryl Ethers via Williamson Ether Synthesis. (Protocol Validation). Retrieved from
Sources
- 1. 2-Methoxy-5-(trifluoromethoxy)benzonitrile/CAS:886500-03-4-HXCHEM [hxchem.net]
- 2. 886500-03-4 | 2-Methoxy-5-(trifluoromethoxy)benzonitrile - Capot Chemical [capotchem.com]
- 3. 2-HYDROXY-5-(TRIFLUOROMETHOXY)BENZONITRILE | 875664-40-7 [chemicalbook.com]
- 4. 3-(DIFLUOROMETHOXY)BENZONITRILE | 97582-88-2 [chemicalbook.com]
